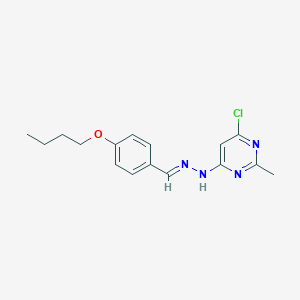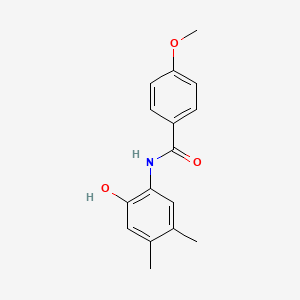
ethyl 1-(3-cyclohexylpropanoyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(3-cyclohexylpropanoyl)-4-piperidinecarboxylate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of piperidinecarboxylates and has been found to have interesting biochemical and physiological effects.
作用機序
The mechanism of action of ethyl 1-(3-cyclohexylpropanoyl)-4-piperidinecarboxylate involves its binding to the sigma-1 receptor. This receptor is involved in the regulation of various cellular functions, including calcium signaling, cell survival, and neurotransmitter release. By binding to this receptor, this compound can modulate these functions and have an effect on various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to modulate calcium signaling and have an effect on neurotransmitter release. It has also been found to have an effect on cell survival and apoptosis. These effects make it a potential candidate for the development of drugs for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of ethyl 1-(3-cyclohexylpropanoyl)-4-piperidinecarboxylate is its affinity for the sigma-1 receptor. This makes it a potential candidate for the development of drugs for the treatment of neurological disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain lab experiments.
将来の方向性
There are several future directions for research on ethyl 1-(3-cyclohexylpropanoyl)-4-piperidinecarboxylate. One area of research is the development of drugs for the treatment of neurological disorders. Another area of research is the study of the compound's effects on other physiological processes, such as inflammation and immune response. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility in water. Overall, this compound has shown promise as a compound with potential applications in scientific research and drug development.
合成法
The synthesis method of ethyl 1-(3-cyclohexylpropanoyl)-4-piperidinecarboxylate involves the reaction of cyclohexylmagnesium bromide with ethyl 4-piperidinecarboxylate in the presence of a catalytic amount of copper(I) iodide. The resulting product is then treated with propanoyl chloride to obtain the final compound. This method has been found to be efficient and yields the compound in good purity.
科学的研究の応用
Ethyl 1-(3-cyclohexylpropanoyl)-4-piperidinecarboxylate has been studied for its potential applications in scientific research. It has been found to have interesting properties that make it suitable for use in various fields of research. One of the main applications of this compound is in the study of neurological disorders. It has been found to have an affinity for the sigma-1 receptor, which is involved in the regulation of various neurological functions. This makes it a potential candidate for the development of drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
ethyl 1-(3-cyclohexylpropanoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO3/c1-2-21-17(20)15-10-12-18(13-11-15)16(19)9-8-14-6-4-3-5-7-14/h14-15H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNCBKMOHQLOIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-furylmethyl)amino]-6-(4-methylphenyl)-2-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B5788701.png)
![3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide](/img/structure/B5788702.png)



![1-(4-fluorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5788740.png)




amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5788776.png)

![5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5788806.png)
![ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5788811.png)